1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea
Description
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Properties
IUPAC Name |
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4S/c1-17-7-3-4-9-23(17)29-25(31)30(16-20-8-5-6-13-27-20)14-12-21-18(2)28-24-11-10-19(26)15-22(21)24/h3-11,13,15,28H,12,14,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBMUFZDHVALMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)F)C)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea is a thiourea derivative that has garnered interest for its potential biological activities. Thioureas are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 404.5 g/mol. The structure includes an indole moiety, which is often associated with significant biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound targets specific enzymes involved in cancer cell signaling pathways, such as thymidylate synthase and histone deacetylases (HDACs) .
- Efficacy : In vitro tests demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| Pancreatic Cancer | 7 |
| Prostate Cancer | 10 |
| Breast Cancer | 5 |
| Human Leukemia | 1.50 |
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against pathogenic bacteria:
- Antibacterial Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were reported as low as 3.125 μg/mL against Bacillus subtilis and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 3.125 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 50 |
Antioxidant Activity
Thiourea derivatives have been recognized for their antioxidant capabilities:
- Radical Scavenging Assays : The compound demonstrated significant reducing potential against ABTS and DPPH free radicals with IC50 values of 52 µg/mL and 45 µg/mL respectively .
Study on Anticancer Efficacy
In a recent study published in Molecules, researchers synthesized a series of thiourea derivatives, including the compound of interest, and evaluated their anticancer properties against several cell lines. The results indicated that compounds with similar structures exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
Study on Antimicrobial Properties
Another study focused on the synthesis of various thiourea derivatives and their antimicrobial activities. The findings revealed that the compound effectively inhibited the growth of multiple bacterial strains, showcasing its potential as a lead compound for antibiotic development .
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest several avenues for pharmacological exploration:
- Anticancer Activity : Thiourea derivatives have been reported to exhibit significant anticancer properties. Research indicates that compounds containing thiourea can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the generation of reactive oxygen species (ROS) . The indole structure is also known for its role in numerous bioactive compounds, enhancing the potential of this compound in targeting cancer.
- Antimicrobial Properties : The presence of both the thiourea and indole functionalities may contribute to antimicrobial activity. Studies have shown that similar compounds possess broad-spectrum activity against various pathogens, including bacteria and fungi .
Coordination Chemistry
Thioureas are well-known ligands in coordination chemistry. This compound can form stable complexes with transition metals, which can be utilized in catalysis and material science:
- Metal Complexes : The ability of thioureas to coordinate with metals allows for the development of novel catalysts for organic reactions. Such metal complexes can exhibit enhanced reactivity and selectivity compared to their uncoordinated counterparts .
Biological Studies
The compound's potential as a biological probe makes it suitable for various studies:
- High-throughput Screening : The structural diversity provided by the thiourea moiety allows for high-throughput screening assays to identify biological activity against a range of targets . This application is particularly relevant in drug discovery processes.
Case Studies
Several studies have highlighted the applications of thiourea derivatives similar to this compound:
- Anticancer Activity : A study demonstrated that a series of thiourea derivatives exhibited cytotoxic effects on different cancer cell lines, with some compounds showing IC50 values in the low micromolar range . This suggests that further exploration of the specific compound could yield promising results.
- Synthesis of Metal Complexes : Research has shown that thioureas can be used to synthesize metal complexes that act as effective catalysts in organic transformations. For instance, complexes formed from thiourea derivatives have been reported to catalyze reactions such as C-C bond formation with high efficiency .
- Biological Activity Profiling : A detailed profiling study on related thiourea compounds revealed diverse biological activities, including anti-inflammatory and antimicrobial effects, indicating a broad potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
